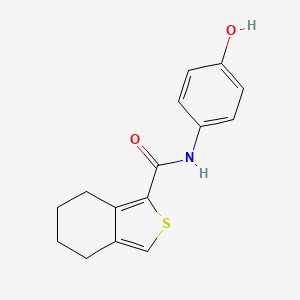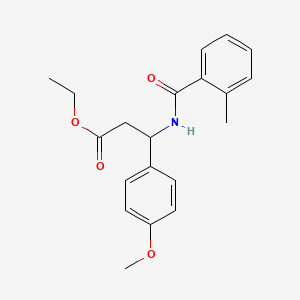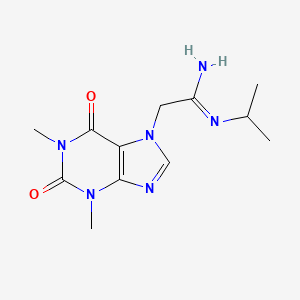![molecular formula C25H31NO2 B15005370 3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide](/img/structure/B15005370.png)
3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[1-(tricyclo[3311~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a methoxy group and a carboxamide group The compound is notable for its unique tricyclo[3311~3,7~]decane moiety, which imparts significant steric hindrance and rigidity to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation, followed by methoxylation.
Introduction of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This step involves the preparation of the tricyclo[3.3.1.1~3,7~]decane intermediate, which can be achieved through a series of cyclization reactions.
Coupling Reaction: The final step involves coupling the tricyclo[3.3.1.1~3,7~]decane intermediate with the naphthalene core via an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions.
化学反応の分析
Types of Reactions
3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study steric effects and reaction mechanisms.
Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials with unique properties, such as high rigidity and stability.
作用機序
The mechanism of action of 3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The rigid tricyclo[3.3.1.1~3,7~]decane moiety allows for precise binding to target sites, potentially inhibiting or activating specific pathways. The methoxy and carboxamide groups can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Adapalene: A naphthoic acid derivative with similar structural features but different functional groups.
3-(4-Methoxyspiro[1,2-dioxetane-3,2′-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate: Another compound with a tricyclo[3.3.1.1~3,7~]decane moiety.
Uniqueness
3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide is unique due to its combination of a naphthalene core with a tricyclo[3.3.1.1~3,7~]decane moiety, which imparts significant steric hindrance and rigidity. This makes it particularly useful in applications requiring precise molecular interactions and stability.
特性
分子式 |
C25H31NO2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N-[1-(1-adamantyl)propyl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H31NO2/c1-3-23(25-13-16-8-17(14-25)10-18(9-16)15-25)26-24(27)21-11-19-6-4-5-7-20(19)12-22(21)28-2/h4-7,11-12,16-18,23H,3,8-10,13-15H2,1-2H3,(H,26,27) |
InChIキー |
NYJZQZCOMQKJSQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15005292.png)
![3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005297.png)
![3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)](/img/structure/B15005320.png)
![2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid](/img/structure/B15005326.png)
![methyl 4-methyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B15005330.png)
![methyl 1-(4-tert-butylbenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B15005345.png)
![(16Z)-16-[(5-methylfuran-2-yl)methylidene]androst-5-ene-3,17-diol](/img/structure/B15005346.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15005351.png)
![ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B15005355.png)
![Methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005361.png)


![(4-Fluorophenyl)(8-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B15005394.png)

